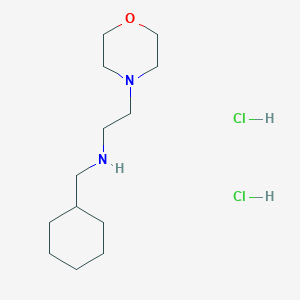

N-(cyclohexylmethyl)-2-morpholin-4-ylethanamine dihydrochloride

Description

N-(cyclohexylmethyl)-2-morpholin-4-ylethanamine dihydrochloride is a secondary amine salt characterized by a cyclohexylmethyl group attached to the nitrogen atom of a 2-morpholin-4-ylethanamine backbone, with two hydrochloride counterions.

The dihydrochloride salt form enhances water solubility, a critical property for bioavailability in pharmaceutical formulations.

Properties

IUPAC Name |

N-(cyclohexylmethyl)-2-morpholin-4-ylethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O.2ClH/c1-2-4-13(5-3-1)12-14-6-7-15-8-10-16-11-9-15;;/h13-14H,1-12H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSXJSSKNTZGNDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNCCN2CCOCC2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylmethyl)-2-morpholin-4-ylethanamine dihydrochloride typically involves multiple steps. One common method includes the reaction of cyclohexylmethylamine with 2-chloroethylmorpholine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The reaction mixture is then subjected to purification processes such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylmethyl)-2-morpholin-4-ylethanamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially involving the morpholine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(cyclohexylmethyl)-2-morpholin-4-ylethanamine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in studies involving cell signaling and receptor binding.

Medicine: Investigated for potential therapeutic effects in neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-2-morpholin-4-ylethanamine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the context of the study.

Comparison with Similar Compounds

Key Observations :

- Cyclohexylmethyl vs. Aromatic Substituents : The cyclohexylmethyl group in the target compound increases lipophilicity compared to aromatic (e.g., dimethoxybenzyl) or heteroaromatic (e.g., furylmethyl) substituents. This may enhance membrane permeability in biological systems .

- Chiral Centers : Compounds like Imp. G(EP) () contain chiral centers, which can influence stereoselective interactions in drug-receptor binding, unlike the target compound’s simpler secondary amine structure .

Pharmacologically Active Analogs

highlights amide derivatives (e.g., JM-S-1 to JM-S-10) with cyclohexylmethyl groups as KCNQ2/Q3 potassium channel openers, demonstrating EC50 values in the micromolar range. However, the absence of an amide bond may reduce its stability or binding affinity compared to these analogs .

Salt Forms and Solubility

The dihydrochloride salt form of the target compound contrasts with other salts in the evidence:

- Azoamidine Dihydrochlorides (): Used as water-soluble initiators in polymer chemistry, these compounds share the dihydrochloride counterion but differ in primary structure (azo groups vs. amine-morpholine systems) .

Biological Activity

N-(Cyclohexylmethyl)-2-morpholin-4-ylethanamine dihydrochloride is a compound with significant potential in pharmacological applications, particularly in the realm of neuropharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Empirical Formula : C13H26N2O

- Molecular Weight : 226.36 g/mol

- Chemical Structure : The compound features a morpholine ring, which is known for its ability to modulate various biological pathways.

This compound primarily acts as an antagonist at the histamine H3 receptor (H3R). This receptor is involved in the regulation of neurotransmitter release, particularly in the central nervous system. The inhibition of H3R can lead to increased levels of neurotransmitters such as acetylcholine and norepinephrine, which may enhance cognitive function and wakefulness.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent activity at the H3 receptor. It has been shown to have a Ki value of approximately 8.73 nM, indicating strong binding affinity. This compound has also been evaluated for its selectivity over other receptors, demonstrating a favorable profile for therapeutic applications in sleep disorders and cognitive enhancement .

In Vivo Studies

In vivo studies conducted on animal models have revealed that this compound can significantly promote wakefulness while reducing rapid eye movement (REM) sleep. This effect was particularly noted in orexin-B saporin lesioned rats, which are used to model sleep disorders. The compound did not significantly affect locomotor activity at doses much higher than those required for efficacy, suggesting a favorable side-effect profile .

Table 1: Summary of Biological Activity Studies

Potential Therapeutic Applications

- Sleep Disorders : Given its mechanism as an H3R antagonist, this compound shows promise for treating conditions such as narcolepsy and other sleep-related disorders.

- Cognitive Enhancement : By increasing neurotransmitter levels, it could potentially enhance cognitive functions such as memory and attention.

- Neurodegenerative Diseases : There is potential for use in conditions like Alzheimer's disease where modulation of neurotransmitter systems is beneficial.

Safety and Tolerability

Preclinical safety evaluations indicate that this compound does not exhibit significant toxicity or adverse effects at therapeutic doses. Long-term studies in animal models have shown no concerning issues related to pharmacokinetics or safety profiles, making it a viable candidate for further clinical development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.